[1-(2,4-Dimethylphenyl)ethyl](prop-2-EN-1-YL)amine
Description
1-(2,4-Dimethylphenyl)ethylamine is a secondary amine featuring a 2,4-dimethylphenyl group attached to an ethylamine backbone and a prop-2-en-1-yl (allyl) substituent. The compound’s structure combines aromatic and aliphatic moieties, with the electron-donating methyl groups on the phenyl ring likely enhancing lipophilicity and influencing reactivity.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]prop-2-en-1-amine |
InChI |
InChI=1S/C13H19N/c1-5-8-14-12(4)13-7-6-10(2)9-11(13)3/h5-7,9,12,14H,1,8H2,2-4H3 |
InChI Key |
MZONDNKFFBAWHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NCC=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)ethylamine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylphenylacetonitrile with allylamine under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 1-(2,4-Dimethylphenyl)ethylamine may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
1-(2,4-Dimethylphenyl)ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)ethylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs differ in phenyl ring substituents or amine side chains. Key examples include:
(a) 1-(3-Bromophenyl)ethylamine (CAS 1281963-86-7)
- Substituents : 3-Bromophenyl group, 2-methylprop-2-en-1-yl (methallyl) amine.
- Molecular Weight : 254.17 g/mol (C₁₂H₁₆BrN).
- The methallyl group may confer steric hindrance absent in the allylamine chain .
(b) 1-(2,4-Dichlorophenyl)ethylamine
- Substituents : 2,4-Dichlorophenyl group, ethylamine.
- Molecular Weight : 218.12 g/mol (C₁₀H₁₃Cl₂N).
- Key Differences: Chlorine atoms are electron-withdrawing, reducing the amine’s basicity compared to the dimethylphenyl variant.
(c) (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine (CAS 2059944-97-5)
Physicochemical Properties
A comparative analysis of key properties is summarized below:
| Compound | Molecular Weight (g/mol) | LogP (Estimated) | Solubility (Polar vs. Nonpolar) | Stability Considerations |
|---|---|---|---|---|
| 1-(2,4-Dimethylphenyl)ethylamine | 189.3 | ~3.2 | Low aqueous solubility | Prone to oxidation (allyl group) |
| 1-(3-Bromophenyl)ethylamine | 254.17 | ~3.8 | Moderate in organic solvents | Bromine may stabilize via resonance |
| 1-(2,4-Dichlorophenyl)ethylamine | 218.12 | ~3.5 | Low (hydrophobic) | Stable under acidic conditions |
| (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine | 235.33 | ~2.1 | High in polar solvents | Sensitive to ring-opening reactions |
Notes:
- The target compound’s allyl group introduces unsaturation, enabling conjugation or Michael addition reactions, unlike saturated analogs .
Biological Activity
1-(2,4-Dimethylphenyl)ethylamine, an organic compound characterized by its unique molecular structure, has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a prop-2-en-1-yl amine group attached to a 2,4-dimethylphenyl moiety, which enhances its lipophilicity and may influence its interaction with various biological targets.
- Molecular Formula : C13H19N
- Molecular Weight : 189.30 g/mol
- CAS Number : [insert CAS number if available]
Synthesis
The synthesis of 1-(2,4-Dimethylphenyl)ethylamine can be achieved through several methods, including:
- Alkylation of amines : Utilizing alkyl halides to introduce the prop-2-en-1-yl group.
- Reduction reactions : Converting appropriate precursors into the desired amine structure.
These methods allow for efficient formation while providing opportunities for further functionalization to enhance biological activity.
Antidepressant Effects
Research indicates that compounds similar to 1-(2,4-Dimethylphenyl)ethylamine may exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that amine-containing compounds can significantly affect mood regulation and anxiety levels .
Anti-inflammatory Properties
Certain derivatives of this compound have demonstrated anti-inflammatory effects. For instance, related compounds have been tested for their ability to inhibit cytokines such as TNF-α and IL-6, which are critical in inflammatory responses. In vitro studies have shown promising results with inhibition rates comparable to standard anti-inflammatory drugs .
Interaction with Receptors
The compound's structural features suggest potential interactions with various receptors:
- Trace Amine-Associated Receptor 1 (TAAR1) : Agonistic activity against TAAR1 has been observed in related compounds, indicating potential therapeutic applications in treating psychiatric disorders .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In Vitro Study on Antidepressant Activity | Compounds similar to 1-(2,4-Dimethylphenyl)ethylamine showed significant modulation of serotonin levels in neuronal cultures . |
| Anti-inflammatory Assays | Derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM . |
| Receptor Binding Studies | Compounds were evaluated for binding affinity at TAAR1, revealing a dose-dependent activation with EC50 values around 0.5 µM . |
Q & A
Advanced Question
- DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) to model electron density maps and frontier molecular orbitals (FMOs). This predicts nucleophilic/electrophilic sites for catalytic applications .
- Molecular Docking : AutoDock Vina simulations with protein databases (e.g., PDB) assess binding affinity to receptors (e.g., GPCRs) by analyzing hydrogen bonds and hydrophobic interactions .
- MD Simulations : GROMACS can model stability in lipid bilayers for pharmacokinetic studies, focusing on logP and membrane permeability .
What experimental designs address challenges in enantioselective synthesis of this chiral amine?
Advanced Question
- Chiral Catalysts : Employ Ru-phosphine complexes (e.g., BINAP) for asymmetric hydrogenation of imine precursors. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .
- Dynamic Kinetic Resolution : Use lipases (e.g., CAL-B) in tandem with racemization catalysts (e.g., Shvo’s catalyst) to achieve >90% ee .
- In Situ Monitoring : ReactIR tracks intermediate formation to adjust reaction parameters (e.g., pH, temperature) in real time .
How should researchers handle discrepancies between experimental and theoretical spectral data?
Advanced Question
- Hybrid Functional Calibration : Compare B3LYP vs. M06-2X/def2-TZVP calculations to improve agreement with experimental UV-Vis spectra (e.g., λmax deviations <10 nm) .
- Solvent Effect Modeling : Use COSMO-RS in ORCA to simulate solvent shifts in NMR or UV spectra .
- Vibrational Analysis : Anharmonic corrections (VPT2) in Gaussian09 reduce IR frequency errors to <5 cm .
What strategies mitigate decomposition during storage or reaction of this amine?
Basic Question
- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation of the allyl group.
- Acidic Stabilization : Add 0.1% trifluoroacetic acid (TFA) to protonate the amine, reducing nucleophilic degradation.
- Low-Temperature Storage : Keep at –20°C in amber vials to suppress photolytic side reactions .
How can crystallographic data inform the design of derivatives with enhanced bioactivity?
Advanced Question
- Hirshfeld Surface Analysis : CrystalExplorer maps intermolecular interactions (e.g., C–H⋯π contacts) to guide substitution at the 2,4-dimethylphenyl group for improved binding .
- Torsion Angle Libraries : Statistical surveys of CSD entries identify preferred conformations for derivatization (e.g., prop-2-en-1-yl group rotation barriers) .
What protocols validate purity and stability in biological assays?
Basic Question
- HPLC-PDA : Use a C18 column (MeCN/H2O + 0.1% TFA) to detect impurities (<0.5% area).
- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 14 days to identify degradation pathways .
- LC-MS/MS : Quantify hydrolytic byproducts (e.g., oxidized allyl groups) with MRM transitions .
How can researchers reconcile conflicting bioactivity data across studies?
Advanced Question
- Meta-Analysis : Use RevMan to pool IC50 values from multiple assays, adjusting for variables (e.g., cell line, incubation time) .
- SAR Trendlines : Plot substituent effects (Hammett σ) against activity to identify outliers due to experimental artifacts .
- Dose-Response Refinement : EC50 values should be validated via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
